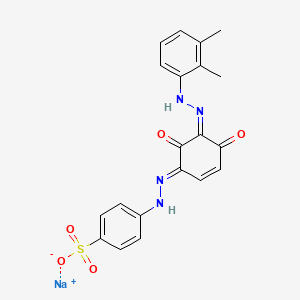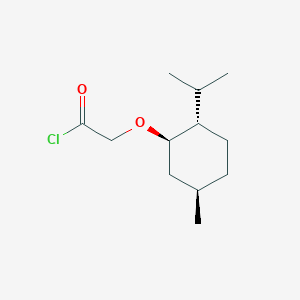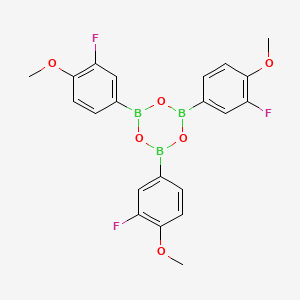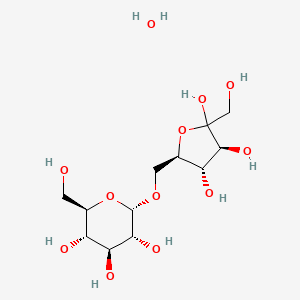![molecular formula C₁₅H₂₀BrNO₂ B1146797 (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide CAS No. 19597-83-8](/img/no-structure.png)
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide, also known as BIP-PE, is a novel compound that has been developed for scientific research purposes. BIP-PE belongs to the class of indene-based compounds and has been found to have potential in various areas of research, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been shown to activate the protein kinase C (PKC) pathway and inhibit the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been found to have various biochemical and physiological effects. In neuronal cells, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has also been found to inhibit the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is its versatility in various areas of scientific research. (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide can be used in neuroscience, cancer research, and drug discovery. Another advantage of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide. In neuroscience, further studies could investigate the neuroprotective effects of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide and its potential use in the treatment of neurodegenerative diseases. In cancer research, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide could be further studied to identify its mechanisms of action and potential as a cancer treatment. Additionally, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide could be used in drug discovery to identify novel drug targets and develop new drugs.
Métodos De Síntesis
The synthesis of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide involves a multi-step process that starts with the reaction of 5-bromo-2,3-dihydro-6-methoxy-1H-indene with ethylamine to form N-ethyl-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-amine. This intermediate is then reacted with (S)-2-chloropropionyl chloride to form the final product, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been found to have potential in various areas of scientific research. In neuroscience, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide has also been studied for its potential as a drug discovery tool, as it can be used to identify novel drug targets and develop new drugs.
Propiedades
Número CAS |
19597-83-8 |
|---|---|
Nombre del producto |
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide |
Fórmula molecular |
C₁₅H₂₀BrNO₂ |
Peso molecular |
326.23 |
Sinónimos |
N-[2-[(1S)-5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]propanamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






